molecular formula C8H9BrO2S B578592 1-Bromo-2-(ethanesulfonyl)benzene CAS No. 1299474-17-1

1-Bromo-2-(ethanesulfonyl)benzene

Cat. No.: B578592
CAS No.: 1299474-17-1
M. Wt: 249.122
InChI Key: PIZRUAWFDMCXDV-UHFFFAOYSA-N
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Description

1-Bromo-2-(ethanesulfonyl)benzene is an organic compound with the chemical formula C8H9BrO2S. It is a white solid powder with a distinct odor. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

1-Bromo-2-(ethanesulfonyl)benzene has several applications in scientific research:

Safety and Hazards

Safety data sheets indicate that “1-Bromo-2-(ethanesulfonyl)benzene” may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to use personal protective equipment when handling this chemical .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(ethanesulfonyl)benzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves the electrophile (in this case, the bromine atom) forming a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of this compound with the benzene ring affects the electrophilic aromatic substitution pathway . This pathway is crucial for the formation of various organic compounds. The downstream effects include the generation of new compounds with altered properties, which can be utilized in various chemical reactions .

Pharmacokinetics

The molecular weight of the compound is 24913 , which may influence its absorption and distribution in the body

Result of Action

The molecular effect of this compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties On a cellular level, these new compounds could potentially interact with various biomolecules, influencing cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a polar solvent can help stabilize the transition state and carbocation intermediate, speeding up the rate of electrophilic aromatic substitution . Additionally, temperature and pressure conditions can also affect the reaction rate and product yield .

Preparation Methods

The synthesis of 1-Bromo-2-(ethanesulfonyl)benzene involves several steps. One common method is the bromination of 2-(ethanesulfonyl)benzene. This process typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the reaction. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-Bromo-2-(ethanesulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: It can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(ethanesulfonyl)phenol .

Comparison with Similar Compounds

1-Bromo-2-(ethanesulfonyl)benzene can be compared to other similar compounds, such as:

    1-Bromo-2-(methylsulfonyl)benzene: This compound has a methyl group instead of an ethyl group attached to the sulfonyl moiety. It exhibits similar reactivity but may have different physical properties and applications.

    2-Bromo-1-(ethanesulfonyl)benzene: The position of the bromine and sulfonyl groups is reversed, which can affect the compound’s reactivity and the types of reactions it undergoes.

    1-Chloro-2-(ethanesulfonyl)benzene: This compound has a chlorine atom instead of a bromine atom.

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Properties

IUPAC Name

1-bromo-2-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZRUAWFDMCXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712439
Record name 1-Bromo-2-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299474-17-1
Record name 1-Bromo-2-(ethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (135 mg, 3.40 mmol, 60% in mineral oil) in anhydrous DMF (5 mL) was added 2-bromobenzenethiol (580 mg, 3.10 mmol) drop-wise at rt. After the resultant mixture was stirred at 20° Celsius for 10 min, bromoethane (670 mg, 6.10 mmol) was slowly added into the mixture. The reaction mixture was stirred at 30° Celsius for 14 hours in an oil bath. The reaction was diluted with water (60 mL) and extracted with petroleum ether (20 mL×2). The combined organic extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue was dissolved in a mixture of methanol (10 mL) and water (15 mL) then treated with oxone (10 g, 15 mmol) portion-wise. The reaction mixture was stirred at 80° Celsius for 16 hours. The mixture was cooled to rt and the methanol removed. The remaining aqueous mixture was further diluted with water (50 mL) and extracted with DCM (20 mL×2). The combined organic extracts were washed with brine, dried over Na2SO4, filtered, concentrated to dryness and purified by FCC to give the title compound (570 mg, 75%). 1H NMR (300 MHz, CDCl3) δ 8.18-8.12 (m, 1H), 7.76 (dd, J=7.8, 1.5, 1H), 7.52-7.43 (m, 2H), 3.46 (q, J=7.5, 2H), 1.26 (t, J=7.5, 3H).
Name
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
670 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
75%

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